

ATN-161: A Technical Guide to its Role in Angiogenesis

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Compound of Interest

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Abstract

ATN-161 (Ac-PHSCN-NH₂) is a synthetic pentapeptide that acts as a potent antagonist of integrin $\alpha 5\beta 1$, a key regulator of angiogenesis.[1][2] Derived from the synergy domain of fibronectin, ATN-161 has demonstrated significant anti-angiogenic and anti-tumor activity in a range of preclinical models.[3][4] This document provides an in-depth technical overview of ATN-161, focusing on its mechanism of action in angiogenesis, a summary of key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Introduction: The Role of Integrin $\alpha 5\beta 1$ in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Integrins, a family of transmembrane heterodimeric receptors, play a pivotal role in

mediating the cell-cell and cell-extracellular matrix (ECM) interactions that are essential for angiogenesis.[1]

Integrin $\alpha 5\beta 1$, a primary receptor for the ECM protein fibronectin, is minimally expressed in quiescent endothelial cells but is significantly upregulated in activated endothelial cells during angiogenesis.[1][5] The interaction between $\alpha 5\beta 1$ and fibronectin triggers downstream signaling cascades that promote endothelial cell migration, proliferation, survival, and tube formation – all requisite steps in the angiogenic process.[1] Consequently, antagonism of integrin $\alpha 5\beta 1$ represents a promising therapeutic strategy for inhibiting pathological angiogenesis.

ATN-161: Mechanism of Action

ATN-161 is a non-RGD-based peptide that selectively binds to integrin β subunits, with a notable inhibitory effect on $\alpha 5\beta 1$ integrin signaling.[3][6][7] It is derived from the PHSRN synergy sequence of fibronectin, with a cysteine substitution for arginine, and is capped by acetylation and amidation to enhance its stability and bioactivity.[1][2]

Unlike competitive antagonists that block the RGD binding site, ATN-161 is thought to interact with the N-terminus of the $\beta 1$ -domain of integrin $\alpha 5\beta 1$, locking the integrin in an inactive conformation.[8] This non-competitive inhibition disrupts the downstream signaling pathways that drive angiogenesis. Key mechanistic aspects of ATN-161's anti-angiogenic effects include:

- **Inhibition of Endothelial Cell Migration and Tube Formation:** ATN-161 effectively inhibits vascular endothelial growth factor (VEGF)-induced migration and capillary tube formation in human choroidal endothelial cells (hCECs).[2][5]
- **Promotion of Endothelial Cell Apoptosis:** The peptide promotes apoptosis in new vascular endothelial cells, contributing to the regression of neovascularization.[1] This is mediated, in part, by the cleavage of caspase-3 and PARP.[1]
- **Modulation of Downstream Signaling Pathways:** ATN-161 has been shown to inhibit several key signaling pathways involved in angiogenesis:
 - **NF- κ B Pathway:** It strongly inhibits the activation of nuclear factor- κ B (NF- κ B).[1]

- MMP Expression: ATN-161 reduces the expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for ECM degradation during angiogenesis.[1]
- PKA Pathway: The anti-angiogenic activity of ATN-161 can be reversed by inhibitors of protein kinase A (PKA), suggesting a PKA-dependent mechanism.[3]
- FAK/AKT Signaling: ATN-161 has been shown to inhibit $\alpha5\beta1$ -induced NLRP3-mediated FAK and AKT signaling.[9]
- MAPK Pathway: It significantly inhibits the phosphorylation of mitogen-activated protein kinase (MAPK).[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on ATN-161.

Table 1: In Vitro Efficacy of ATN-161

Assay	Cell Type	Stimulant	ATN-161 Concentration	Effect	Reference
Cell Migration	hCECs	VEGF (20 ng/mL)	100 nM	Significant decrease in migrating cells (P < 0.001)	[2]
Capillary Tube Formation	hCECs	VEGF	Not specified	Inhibition of tube formation	[2][5]
Cell Proliferation	hCECs	VEGF	Up to 100 μ M	No significant inhibition	[2]
MAPK Phosphorylation	Tumor cells	Not specified	20 μ mol/L	Maximal inhibition	[8]
Spike/ α 5 β 1 Binding	ELISA	SARS-CoV-2 Spike Protein	100 nM	Maximum inhibition	[10]

Table 2: In Vivo Efficacy of ATN-161

Model	Animal	ATN-161 Dose/Concentration	Effect	Reference
Matrigel Plug Angiogenesis	Mouse	1 and 10 $\mu\text{mol/L}$ (in Matrigel)	Dose-dependent inhibition of angiogenesis (P = 0.0017 and P = 0.0004, respectively)	[3]
Matrigel Plug Angiogenesis	Mouse	1 to 10 mg/kg (i.v.)	Optimal dose range for anti-angiogenic effect (U-shaped dose-response)	[3][11]
Laser-Induced Choroidal Neovascularization (CNV)	Rat	Intravitreal injection	Inhibition of CNV leakage and neovascularization, similar to anti-VEGF antibody	[2]
Oxygen-Induced Retinopathy (OIR)	Mouse	1.0 $\mu\text{g}/\mu\text{L}$ (intravitreal)	Significantly reduced retinal neovascularization	[1]
Colorectal Liver Metastases	Mouse	100 mg/kg (i.p.) + 5-FU	Significantly reduced tumor burden and number of liver metastases (p<0.02)	[12]
Experimental Ischemic Stroke	Mouse	1 mg/kg (i.p.)	Significantly decreased infarct volume and vasogenic edema	[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Assays

4.1.1 Cell Migration Assay (Boyden Chamber)

- **Cell Culture:** Human choroidal endothelial cells (hCECs) are cultured to 70% confluence and then serum-starved for 30 minutes.[2]
- **Chamber Preparation:** Polycarbonate membranes (8- μ m pore size) in a Boyden chamber are coated with 10 μ g/mL collagen IV.[2]
- **Assay Setup:** The lower chamber is filled with medium containing VEGF (20 ng/mL) as a chemoattractant. hCECs are seeded into the upper chamber in serum-free medium with varying concentrations of ATN-161 (e.g., 1 nM to 100 μ M) or controls.[2]
- **Incubation:** The chamber is incubated for a specified period to allow for cell migration.
- **Quantification:** Non-migrated cells on the upper surface of the membrane are removed. The membrane is then fixed and stained (e.g., with hematoxylin). The number of migrated cells on the bottom side of the membrane is counted in multiple random fields under a microscope.[2]

4.1.2 Capillary Tube Formation Assay

- **Matrix Preparation:** A synthetic matrix, such as Matrigel, is thawed and used to coat the wells of a 96-well plate.[2] The plate is incubated to allow the matrix to solidify.
- **Cell Seeding:** hCECs are seeded onto the Matrigel-coated wells in the presence of VEGF and different concentrations of ATN-161 or controls.[2]
- **Incubation:** The plate is incubated for a period sufficient for the formation of capillary-like structures (typically several hours).
- **Analysis:** The formation of tube-like structures is observed and quantified using a microscope. Parameters such as total tube length or number of branch points are measured.

4.1.3 Western Blot Analysis

- **Sample Preparation:** Cells or tissues are lysed in RIPA buffer to extract proteins. Protein concentration is determined using a BCA assay.
- **Electrophoresis:** Equal amounts of protein are separated by SDS-PAGE.
- **Transfer:** Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
- **Antibody Incubation:** The membrane is incubated with primary antibodies against target proteins (e.g., integrin $\alpha 5$, integrin $\beta 1$, cleaved caspase-3, PARP, p-MAPK, β -actin).[1] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

In Vivo Models

4.2.1 Matrigel Plug Model of Angiogenesis

- **Matrigel Preparation:** Liquid Matrigel at 4°C is mixed with angiogenic factors such as VEGF (e.g., 300 ng/mL) and FGF-2 (e.g., 800 ng/mL).[3] Different concentrations of ATN-161 (e.g., 1 μ mol/L, 10 μ mol/L) or vehicle control are added to the Matrigel mixture.[3]
- **Injection:** The Matrigel mixture is subcutaneously injected into the flank of mice (e.g., C57BL/6). The Matrigel solidifies at body temperature, forming a plug.
- **Systemic Administration (Optional):** For testing systemically administered drugs, ATN-161 can be injected intravenously at various doses (e.g., 0.025-150 mg/kg).[11]
- **Plug Removal and Analysis:** After a set period (e.g., 7-14 days), the Matrigel plugs are surgically removed.
- **Quantification of Angiogenesis:** The extent of angiogenesis can be quantified by measuring the hemoglobin content within the plug (as an indicator of blood vessel formation) or by

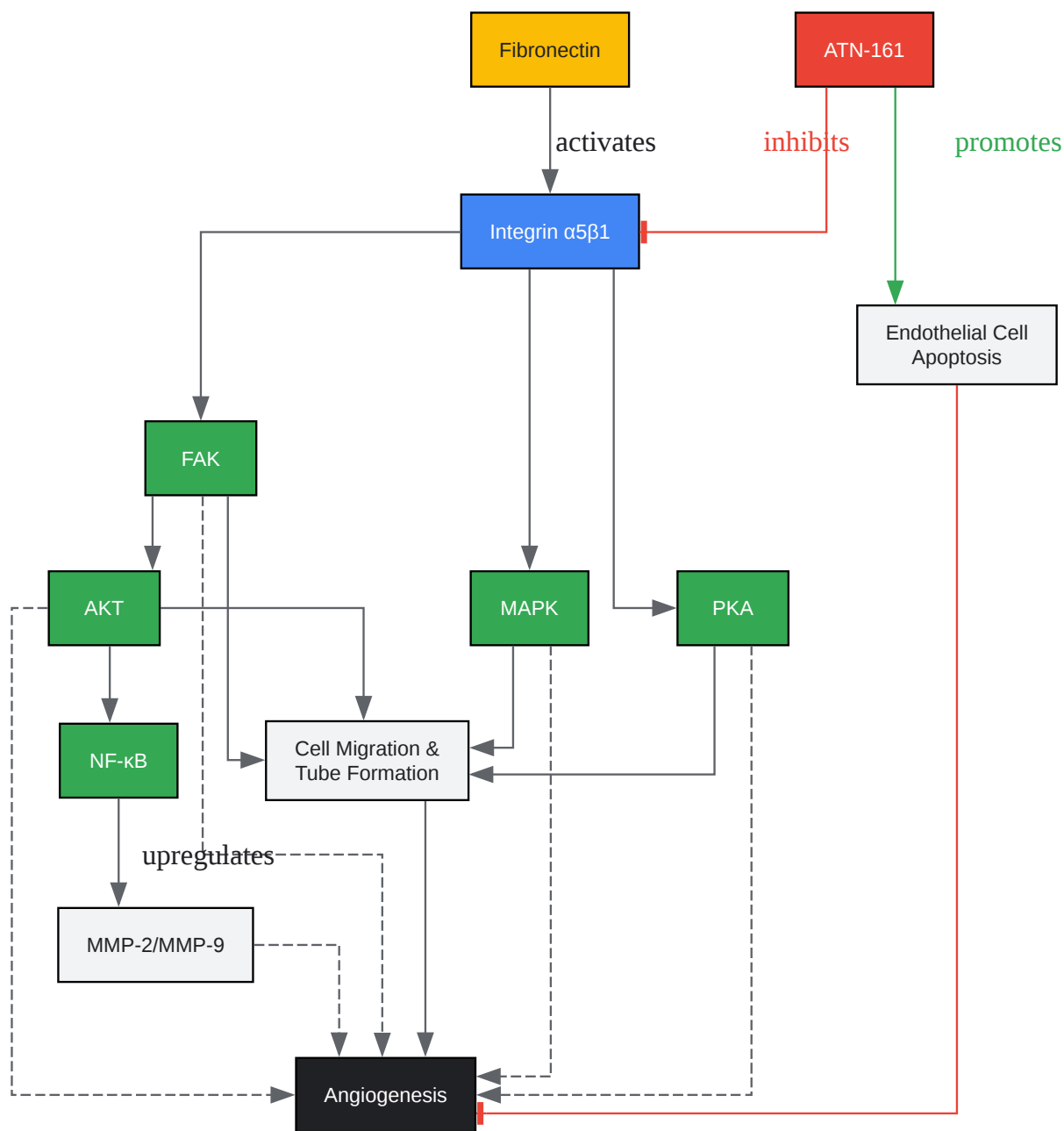
immunohistochemical staining of endothelial cell markers (e.g., CD31).

4.2.2 Laser-Induced Choroidal Neovascularization (CNV) Model

- **Animal Model:** Rats or mice are anesthetized, and their pupils are dilated.
- **Laser Photocoagulation:** A laser is used to create burns on the retina, rupturing Bruch's membrane and inducing the growth of new blood vessels from the choroid.[2]
- **Treatment:** Immediately after photocoagulation, animals receive an intravitreal injection of ATN-161, a scrambled peptide control, or an anti-VEGF antibody.[2]
- **Follow-up and Imaging:** The development of CNV is monitored over time (e.g., on days 1, 7, and 14) using techniques like fluorescein angiography and spectral-domain optical coherence tomography (SD-OCT).[2]
- **Histological Analysis:** At the end of the study, eyes are enucleated, and choroidal flatmounts are prepared. The area of CNV is measured by staining with isolectin B4 or by histological examination.[2]

Visualizations: Signaling Pathways and Experimental Workflows

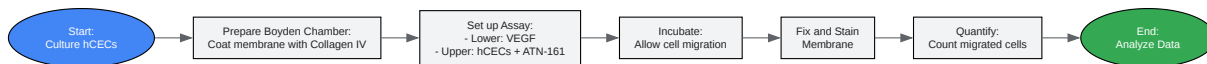
ATN-161 Signaling Pathway in Angiogenesis



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Caption: ATN-161 inhibits angiogenesis by blocking integrin $\alpha 5\beta 1$ signaling.

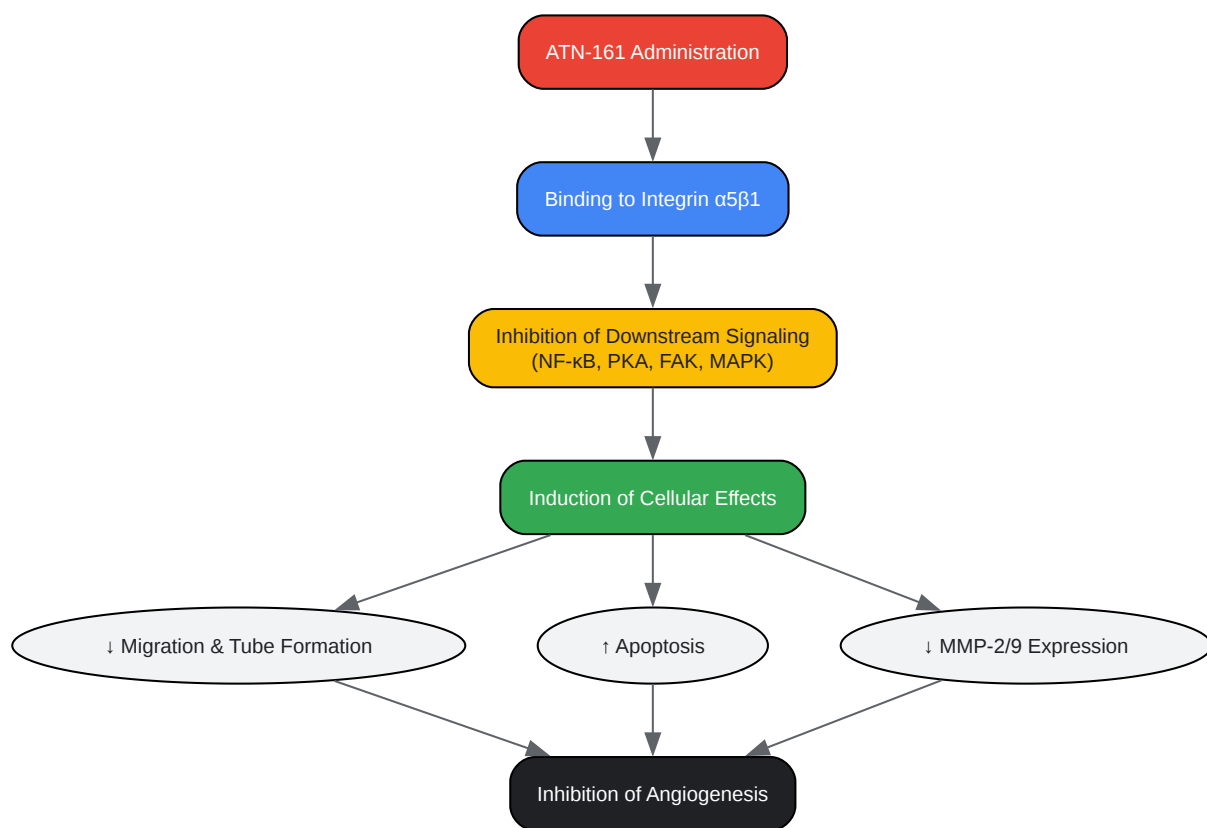
Experimental Workflow: In Vitro Cell Migration Assay



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Caption: Workflow for a Boyden chamber cell migration assay.

Logical Relationship: ATN-161's Anti-Angiogenic Mechanism



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Caption: Logical flow of ATN-161's anti-angiogenic mechanism.

Conclusion

ATN-161 is a well-characterized integrin $\alpha 5\beta 1$ antagonist with potent anti-angiogenic properties. Its mechanism of action involves the non-competitive inhibition of integrin signaling, leading to decreased endothelial cell migration and tube formation, and increased apoptosis. The data from numerous preclinical in vitro and in vivo models support its potential as a therapeutic agent for diseases characterized by pathological angiogenesis, such as cancer and certain ocular conditions. The well-tolerated safety profile observed in early clinical trials further underscores its potential for future development, both as a monotherapy and in combination with other anti-cancer agents.[7][14] This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the continued investigation and application of ATN-161.

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